molecular formula C11H16ClN B1355147 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-86-0

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1355147
CAS RN: 41565-86-0
M. Wt: 197.7 g/mol
InChI Key: GKEXKZRMVZSSPD-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It is a member of the isoquinolines .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be represented by the InChI code: 1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H . The canonical SMILES representation is: CC1(CNCC2=CC=CC=C21)C.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is non-rotatable . The exact mass and monoisotopic mass are both 197.0971272 g/mol .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects. A study by Rakhmanova et al. (2022) found that this compound has a pronounced anti-inflammatory effect, significantly greater than that of diclofenac sodium, a commonly used anti-inflammatory drug. It suggests potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Conformational Analysis

Research into the conformational analysis of tetrahydroisoquinolines, including 4,4-dimethyl derivatives, has been conducted to understand their structural behavior. Olefirowicz and Eliel (1997) performed studies determining conformational equilibria in such compounds, which is essential for understanding their biological interactions (Olefirowicz & Eliel, 1997).

Anticoagulant Activity

Glushkov et al. (2006) explored the anticoagulant activity of hydrochlorides of tetrahydroisoquinolines, indicating potential therapeutic applications in preventing blood clots (Glushkov et al., 2006).

Local Anesthetic Activity and Toxicity Analysis

A 2023 study by Azamatov et al. evaluated the local anesthetic activity and acute toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the compound's potential as a local anesthetic with comparatively lower toxicity (Azamatov et al., 2023).

Synthesis and Biological Activity

A study by Aghekyan et al. (2017) focused on synthesizing new derivatives of tetrahydroisoquinoline, demonstrating moderate adrenergic blocking and sympatholytic activities, which could have implications in cardiovascular medicine (Aghekyan et al., 2017).

Novel Synthesis Methods

Lerestif et al. (1999) developed novel synthesis methods for protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a derivative of tetrahydroisoquinoline, highlighting advancements in the synthetic approaches for such compounds (Lerestif et al., 1999).

Lewis Acid-promoted Friedel-Crafts Cyclizations

Research by Bunce et al. (2013) explored the synthesis of tetrahydroquinolines, including 4,4-dimethyl derivatives, using acid-promoted Friedel-Crafts cyclizations. These compounds have shown potential in the treatment of type-2 diabetes (Bunce et al., 2013).

Anti-fungal and Contraceptive Activities

Li Rong-mei (2006) synthesized novel tetrahydroisoquinolines showing both anti-fungal and contraceptive activities, providing a foundation for developing new contraceptives with anti-fungal properties (Li Rong-mei, 2006).

Cytotoxicity and Antibacterial Action

A study by Zablotskaya et al. (2013) on N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides showed enhanced inhibitory activity against tumor cell lines and test bacterial/fungal strains, indicating potential in cancer and antimicrobial therapy (Zablotskaya et al., 2013).

Chiral Synthesis for Parkinson-like Syndrome

Toda et al. (2000) conducted a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, relevant for studies related to Parkinson-like syndrome (Toda et al., 2000).

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEXKZRMVZSSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC=CC=C21)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521469
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

41565-86-0
Record name Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Citations

For This Compound
3
Citations
AA Aghekyan, ZS Arustamyan, RE Margaryan… - Russian Journal of …, 2022 - Springer
Abstract Treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid gave 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline …
Number of citations: 0 link.springer.com
EE Smissman, JR Reid, DA Walsh… - Journal of Medicinal …, 1976 - ACS Publications
Various 2-and 4-substituted 6, 7-dihydroxy-l, 2, 3, 4-tetrahydroisoquinolines were synthesized and evaluated as substrates and inhibitors of catechol O-methyltransferase (COMT). In …
Number of citations: 30 pubs.acs.org
G Dondlo, G Giardina - US patent application Ser. No, 1992 - researchgate.net
This invention is concerned with novel substituted azacyclic compounds, processes for their preparation, and their use in medicine, particularly as analgesics. Compounds which are …
Number of citations: 0 www.researchgate.net

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